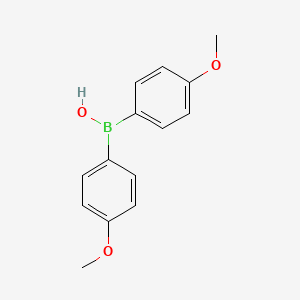
Bis(4-methoxyphenyl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl)borinic acid: is an organoboron compound characterized by the presence of two 4-methoxyphenyl groups attached to a boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl)borinic acid typically involves the reaction of 4-methoxyphenylboronic acid with suitable reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-methoxyphenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it to boranes or other reduced boron species.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-methoxyphenyl)borinic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It serves as a reagent in the preparation of complex organic molecules.
Biology and Medicine: In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying boron-related biochemical pathways . Its unique properties make it valuable in medicinal chemistry for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its role in facilitating efficient chemical reactions makes it a crucial component in various manufacturing processes .
Mecanismo De Acción
The mechanism by which bis(4-methoxyphenyl)borinic acid exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations . This interaction is crucial in catalytic processes, where the compound acts as a catalyst or a reagent to drive reactions forward.
Comparación Con Compuestos Similares
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
- 4-Fluorophenylboronic acid
Comparison: Bis(4-methoxyphenyl)borinic acid is unique due to the presence of two 4-methoxyphenyl groups, which enhance its reactivity and stability compared to similar compounds like 4-methoxyphenylboronic acid . This structural difference allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with significant applications in scientific research, industry, and medicine. Its unique properties and reactivity make it a crucial tool for chemists and researchers in various fields.
Propiedades
Número CAS |
73774-45-5 |
|---|---|
Fórmula molecular |
C14H15BO3 |
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl)borinic acid |
InChI |
InChI=1S/C14H15BO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3 |
Clave InChI |
ZNGBSXNRDFTNEG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
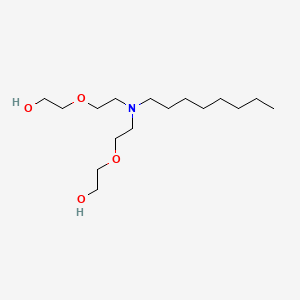



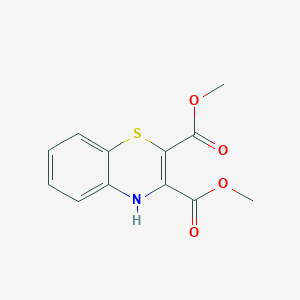
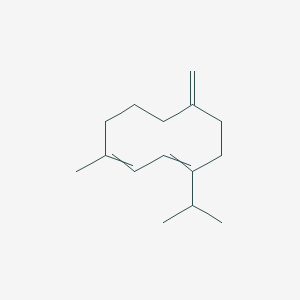

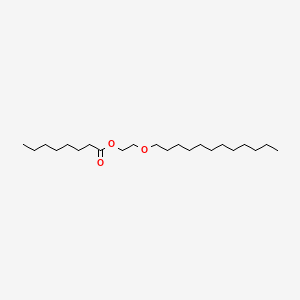

![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)

